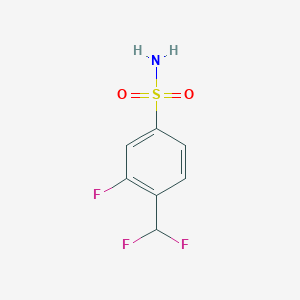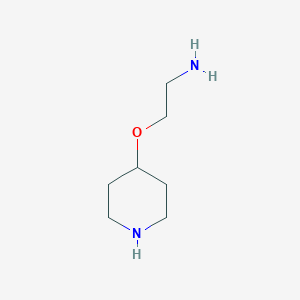
1-(2-Sulfanylethyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Sulfanylethyl)cyclopropan-1-ol is an organic compound with the molecular formula C5H10OS It is characterized by a cyclopropane ring substituted with a hydroxyl group and a sulfanylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Sulfanylethyl)cyclopropan-1-ol typically involves the reaction of cyclopropanol with a sulfanylethylating agent. One common method is the nucleophilic substitution reaction where cyclopropanol reacts with 2-chloroethanethiol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
1-(2-Sulfanylethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfanylethyl group can be reduced to form a thiol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a leaving group.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylthiol derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Sulfanylethyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Sulfanylethyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanylethyl group can participate in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclopropanol: Lacks the sulfanylethyl group, making it less versatile in chemical reactions.
2-Sulfanylethanol: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.
Cyclopropylmethanol: Similar structure but with a methylene group instead of a sulfanylethyl group.
Uniqueness
1-(2-Sulfanylethyl)cyclopropan-1-ol is unique due to the presence of both a cyclopropane ring and a sulfanylethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C5H10OS |
|---|---|
分子量 |
118.20 g/mol |
IUPAC名 |
1-(2-sulfanylethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5(1-2-5)3-4-7/h6-7H,1-4H2 |
InChIキー |
MCCUXMINNUDIBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)









